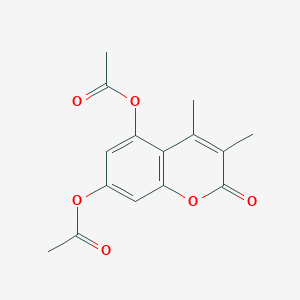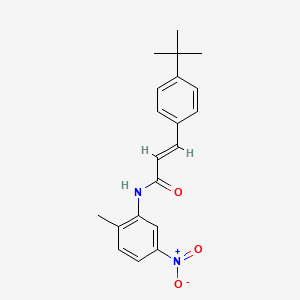
N-(1-ethylpropyl)-4-methyl-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-ethylpropyl)-4-methyl-3-nitrobenzamide, also known as EPN, is a chemical compound that belongs to the family of nitroaromatic pesticides. It was first synthesized in 1952 and has been used as an insecticide to control various pests in crops, vegetables, and fruits. EPN has also been used as a veterinary medicine to treat parasitic infections in animals. In recent years, EPN has gained attention as a potential tool for scientific research due to its unique properties.
作用机制
N-(1-ethylpropyl)-4-methyl-3-nitrobenzamide works by binding to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapse, causing prolonged stimulation of the postsynaptic receptor. This results in overstimulation of the nervous system, leading to paralysis and death of the insect.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the concentration and duration of exposure. At low concentrations, this compound may cause mild symptoms such as tremors and convulsions. At higher concentrations, it can cause paralysis and death. This compound has also been shown to affect the reproductive system of some insects and can inhibit the growth and development of larvae.
实验室实验的优点和局限性
N-(1-ethylpropyl)-4-methyl-3-nitrobenzamide has several advantages for use in lab experiments. It is a potent and selective acetylcholinesterase inhibitor, making it a useful tool for studying the nervous system. It is also relatively stable and can be stored for long periods without degradation. However, this compound has some limitations, including its toxicity to humans and other animals. It also has a short half-life in the environment, which can limit its effectiveness as a pesticide.
未来方向
There are several future directions for research on N-(1-ethylpropyl)-4-methyl-3-nitrobenzamide. One area of interest is the development of new pesticides based on the structure of this compound. Researchers are also investigating the use of this compound as a potential treatment for parasitic infections in humans and animals. Additionally, this compound may have applications in the development of new drugs for neurological disorders such as Alzheimer's disease. Overall, this compound has the potential to be a valuable tool for scientific research and may have important applications in medicine and agriculture.
合成方法
The synthesis of N-(1-ethylpropyl)-4-methyl-3-nitrobenzamide involves the reaction of 4-methyl-3-nitrobenzoic acid with 1-ethylpropylamine in the presence of a catalyst. The resulting product is then purified and crystallized to obtain pure this compound. The synthesis of this compound is a complex process that requires careful handling of chemicals and equipment.
科学研究应用
N-(1-ethylpropyl)-4-methyl-3-nitrobenzamide has been used in scientific research to study the nervous system of insects and other invertebrates. It acts as an acetylcholinesterase inhibitor, which means that it blocks the enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, causing overstimulation and paralysis of the insect. This compound has also been used to study the effects of acetylcholinesterase inhibitors on the behavior and physiology of various organisms.
属性
IUPAC Name |
4-methyl-3-nitro-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-11(5-2)14-13(16)10-7-6-9(3)12(8-10)15(17)18/h6-8,11H,4-5H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOVTEZYSGKBMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-fluoro-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5793217.png)
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)acetamide](/img/structure/B5793220.png)

![N-[5-(3-methyl-2-thienyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5793227.png)

![1-(3-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5793240.png)

![4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methyl-1,3-benzenediol](/img/structure/B5793259.png)


![2-(4-chlorophenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B5793294.png)
![2-[(4-iodo-2-methylphenyl)amino]-N'-(4-pyridinylmethylene)butanohydrazide](/img/structure/B5793301.png)
![isopropyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate](/img/structure/B5793305.png)
